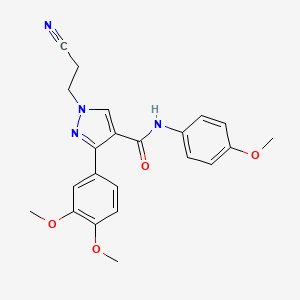![molecular formula C19H15F3N4O2 B5084356 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5084356.png)
6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TPN-171 and belongs to the class of small molecule inhibitors.
Wirkmechanismus
The mechanism of action of 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide involves the inhibition of a specific enzyme called nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that is involved in the production of nicotinamide adenine dinucleotide (NAD), which is an essential cofactor for various metabolic processes. By inhibiting NAMPT, 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide reduces the levels of NAD, leading to a decrease in cellular metabolism and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide are mainly related to its inhibition of NAMPT. This inhibition leads to a decrease in NAD levels, which in turn affects various metabolic processes. Studies have shown that this compound can induce apoptosis in cancer cells and reduce inflammation in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide in lab experiments is its specificity towards NAMPT. This allows for a more targeted approach in studying the effects of NAMPT inhibition on cellular metabolism. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide. One of the main directions is the development of more potent and selective inhibitors of NAMPT. Additionally, further studies are needed to investigate the potential applications of this compound in other disease models, such as metabolic disorders and autoimmune diseases. Finally, more research is needed to understand the long-term effects of NAMPT inhibition on cellular metabolism and overall health.
Conclusion:
In conclusion, 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity towards NAMPT makes it a valuable tool in studying the effects of NAMPT inhibition on cellular metabolism. While there are limitations to using this compound in lab experiments, its potential applications in cancer research, inflammation, autoimmune diseases, and metabolic disorders make it an important area of study for future research.
Synthesemethoden
The synthesis method for 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide involves a series of chemical reactions. The starting materials for the synthesis are nicotinamide and 3-(trifluoromethyl)phenol. The synthesis involves the use of various reagents such as sodium hydride, iodomethane, and pyridine. The final product is obtained after several purification steps.
Wissenschaftliche Forschungsanwendungen
6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has also been studied for its potential applications in inflammation, autoimmune diseases, and metabolic disorders.
Eigenschaften
IUPAC Name |
6-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)14-4-1-5-15(9-14)28-18-13(3-2-8-24-18)11-26-16-7-6-12(10-25-16)17(23)27/h1-10H,11H2,(H2,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRSLIVTTOWCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)CNC3=NC=C(C=C3)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[({2-[3-(Trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)
![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)

![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5084332.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]isonicotinamide 1-oxide](/img/structure/B5084348.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5084363.png)